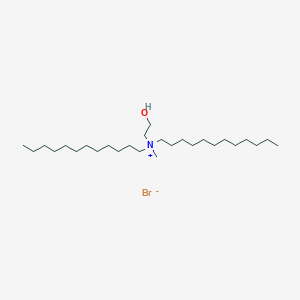![molecular formula C8H10ClN3O4 B14491682 5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate CAS No. 63858-88-8](/img/structure/B14491682.png)
5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate is a nitrogen-containing heterocyclic compound It features a pyridine ring fused to a pyrazine ring, with a methyl group at the 5-position and a perchlorate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate typically involves the cyclization of appropriate precursors. One common method includes the cyclization of a pyridine derivative with a pyrazine derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts.
Wirkmechanismus
The mechanism by which 5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines
- 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines
Uniqueness
5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate is unique due to its specific structural features and the presence of a perchlorate counterion. This distinguishes it from other similar compounds, which may have different substituents or counterions, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
63858-88-8 |
|---|---|
Molekularformel |
C8H10ClN3O4 |
Molekulargewicht |
247.63 g/mol |
IUPAC-Name |
5-methyl-6H-pyrido[2,3-b]pyrazin-4-ium;perchlorate |
InChI |
InChI=1S/C8H9N3.ClHO4/c1-11-6-2-3-7-8(11)10-5-4-9-7;2-1(3,4)5/h2-5H,6H2,1H3;(H,2,3,4,5) |
InChI-Schlüssel |
QTIJZAZMXRDLSK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC=CC2=NC=C[NH+]=C21.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)




![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)



![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)
![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)

